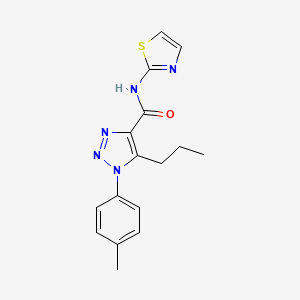
5-propyl-N-(thiazol-2-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-propyl-N-(thiazol-2-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-propyl-N-(thiazol-2-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Triazole Ring:
Coupling Reactions: The final step involves coupling the thiazole and triazole rings with the appropriate carboxamide group under suitable reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are typically employed.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Nitro, bromo, or sulfonyl derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound can be explored for its potential as an antimicrobial, antifungal, or anticancer agent.
Biological Studies: It can be used in studies to understand its interaction with various biological targets, such as enzymes or receptors.
Pharmaceutical Research: The compound can be a lead molecule for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-propyl-N-(thiazol-2-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes or block receptor sites, leading to its observed biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 5-ethyl-N-(thiazol-2-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
- 5-methyl-N-(thiazol-2-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
- 5-propyl-N-(thiazol-2-yl)-1-(phenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
5-propyl-N-(thiazol-2-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the specific substitution pattern on the triazole and thiazole rings, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the propyl group and the p-tolyl group may influence its lipophilicity, binding affinity to targets, and overall pharmacokinetic profile.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-5-propyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-3-4-13-14(15(22)18-16-17-9-10-23-16)19-20-21(13)12-7-5-11(2)6-8-12/h5-10H,3-4H2,1-2H3,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWSCJUMHJDXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-[4-(2-Methoxyphenoxy)butyl]benzimidazol-2-yl]ethanol](/img/structure/B2419233.png)

![3-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]morpholine](/img/structure/B2419235.png)
![7-chloro-N-(2,5-diethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2419236.png)
![N-[4-(morpholin-4-yl)phenyl]-4-{[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2419237.png)


![ethyl 4-{[6,7-dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2419241.png)
![Tert-butyl 2-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2419243.png)

![Ethyl (2R)-2-chloro-2-[2-nitro-5-(pentafluoro-lambda6-sulfanyl)phenyl]acetate](/img/structure/B2419246.png)


![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2419255.png)
